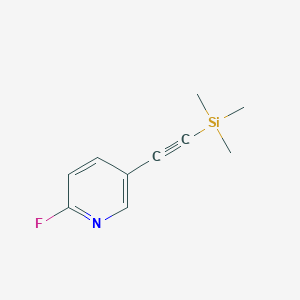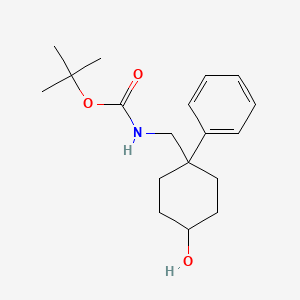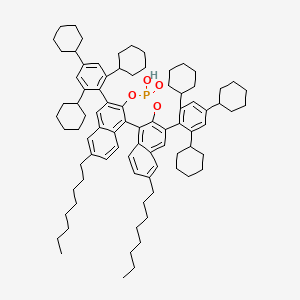
(R)-C8-TCYP, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-C8-TCYP, AldrichCPR is a chiral compound known for its unique chemical properties and applications in various scientific fields. This compound is often used in research due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-C8-TCYP typically involves several steps, starting with the preparation of the chiral precursor. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often require precise temperature control and the use of solvents that can stabilize the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of ®-C8-TCYP may involve large-scale synthesis using automated reactors. These reactors can maintain the necessary conditions for the reactions, such as temperature, pressure, and pH. The use of continuous flow chemistry is also common, allowing for the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
®-C8-TCYP undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Often carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Requires the presence of a good leaving group and a strong nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-C8-TCYP is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds, which are important in various chemical reactions and processes.
Biology
In biological research, ®-C8-TCYP can be used to study enzyme interactions and the effects of chirality on biological systems. Its specific configuration allows researchers to investigate how different enantiomers interact with biological molecules.
Medicine
In medicine, ®-C8-TCYP is explored for its potential therapeutic applications. Its unique properties may make it suitable for the development of new drugs, particularly those that require specific stereochemistry for efficacy.
Industry
In the industrial sector, ®-C8-TCYP is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.
Mechanism of Action
The mechanism of action of ®-C8-TCYP involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, ®-C8-TCYP may bind to enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-C8-TCYP: The enantiomer of ®-C8-TCYP, which has the opposite stereochemistry.
C8-TCYP: The racemic mixture containing both ®- and (S)-enantiomers.
Other Chiral Compounds: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness
®-C8-TCYP is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions. This makes it particularly valuable in research and industrial applications where chirality plays a crucial role.
Properties
Molecular Formula |
C84H113O4P |
|---|---|
Molecular Weight |
1217.8 g/mol |
IUPAC Name |
13-hydroxy-6,20-dioctyl-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide |
InChI |
InChI=1S/C84H113O4P/c1-3-5-7-9-11-19-33-59-47-49-71-69(51-59)57-77(79-73(63-39-25-15-26-40-63)53-67(61-35-21-13-22-36-61)54-74(79)64-41-27-16-28-42-64)83-81(71)82-72-50-48-60(34-20-12-10-8-6-4-2)52-70(72)58-78(84(82)88-89(85,86)87-83)80-75(65-43-29-17-30-44-65)55-68(62-37-23-14-24-38-62)56-76(80)66-45-31-18-32-46-66/h47-58,61-66H,3-46H2,1-2H3,(H,85,86) |
InChI Key |
PQFDAAYIQUVLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=CC(=C3C(=C2C=C1)C4=C5C=CC(=CC5=CC(=C4OP(=O)(O3)O)C6=C(C=C(C=C6C7CCCCC7)C8CCCCC8)C9CCCCC9)CCCCCCCC)C1=C(C=C(C=C1C1CCCCC1)C1CCCCC1)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


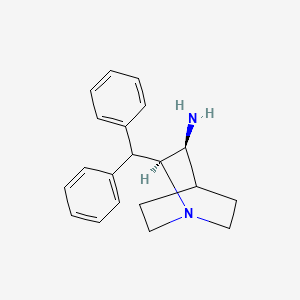
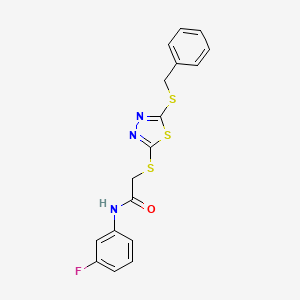
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)
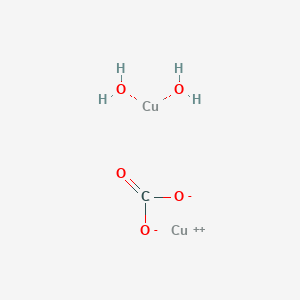
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)
![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12042708.png)

